2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, in a manner similar to other ligands for these receptors
Biochemical Pathways
Given its target, it is likely involved in the pathways related to the function of alpha1-adrenergic receptors, which include the contraction of smooth muscles in various parts of the body .
Pharmacokinetics
A study on structurally similar compounds suggests that they exhibit an acceptable pharmacokinetic profile .
Result of Action
Given its target, it is likely that the compound affects the contraction of smooth muscles in various parts of the body, potentially influencing conditions related to these muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanol
- 2-(4-(4-Chlorophenyl)piperazin-1-yl)ethanol
- **2-(4-(4-Methoxyphenyl)piperazin-1-yl)
Properties
IUPAC Name |
2-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNHEHKTSRTUSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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